Safranal

Description

Properties

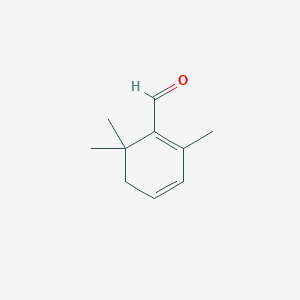

IUPAC Name |

2,6,6-trimethylcyclohexa-1,3-diene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-8-5-4-6-10(2,3)9(8)7-11/h4-5,7H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGAWOGXMMPSZPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC=C1)(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7049398 | |

| Record name | Safranal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Pale yellowish oily liquid; powerful, sweet green-floral and somewh/ tobacco-herbaceous odour. | |

| Record name | Safranal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036061 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,6,6-Trimethylcyclohexa-1,3-dienyl methanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/910/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

70.00 °C. @ 1.00 mm Hg | |

| Record name | Safranal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036061 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |

| Record name | 2,6,6-Trimethylcyclohexa-1,3-dienyl methanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/910/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.968-0.980 (20°) | |

| Record name | 2,6,6-Trimethylcyclohexa-1,3-dienyl methanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/910/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

116-26-7 | |

| Record name | Safranal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Safranal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Cyclohexadiene-1-carboxaldehyde, 2,6,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Safranal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-2,2,6-trimethylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.758 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SAFRANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4393FR07EA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Safranal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036061 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Safranal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036061 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Neuropharmacological Profile of Safranal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Safranal, a monoterpene aldehyde, is a primary bioactive constituent of saffron (Crocus sativus L.), responsible for its characteristic aroma. Emerging preclinical evidence has illuminated the significant pharmacological effects of this compound on the central nervous system (CNS). This technical guide provides a comprehensive overview of the current understanding of this compound's neuropharmacological properties, with a focus on its anxiolytic, antidepressant, anticonvulsant, and neuroprotective activities. Detailed experimental methodologies, quantitative data from key studies, and elucidated signaling pathways are presented to serve as a valuable resource for researchers and professionals in the field of neuroscience and drug development.

Introduction

The therapeutic potential of natural compounds has garnered substantial interest in the quest for novel CNS drug candidates. This compound has been identified as a promising molecule with a diverse range of effects on the central nervous system.[1][2] Its lipophilic nature allows it to cross the blood-brain barrier, enabling direct interaction with neural circuits. This document synthesizes the current body of research on this compound, presenting its pharmacological effects, underlying mechanisms of action, and the experimental frameworks used to elucidate these properties.

Pharmacological Effects and Mechanisms of Action

This compound exerts a spectrum of effects on the CNS, primarily attributed to its antioxidant, anti-inflammatory, and neurotransmitter-modulating properties.[1][3]

Anxiolytic and Hypnotic Effects

This compound has demonstrated dose-dependent anxiolytic and hypnotic effects in various animal models.[4][5] These effects are believed to be mediated, at least in part, through the modulation of the GABAergic system, specifically by interacting with the GABAA-benzodiazepine receptor complex.[6][7]

Antidepressant-like Effects

Preclinical studies have consistently shown the antidepressant-like properties of this compound, comparable to conventional antidepressant medications like fluoxetine.[8][9] The proposed mechanisms include the inhibition of dopamine, norepinephrine, and serotonin reuptake, as well as the modulation of neurotrophic factors such as brain-derived neurotrophic factor (BDNF).[10][11]

Anticonvulsant Activity

This compound exhibits significant anticonvulsant effects in various seizure models, such as those induced by pentylenetetrazole (PTZ).[7][11] It has been shown to delay the onset of seizures and reduce their duration and severity.[7][12] This activity is linked to its interaction with the GABAA receptor complex and potential modulation of opioid pathways.[6][7]

Neuroprotective Effects

This compound confers neuroprotection in models of cerebral ischemia and neurodegenerative diseases.[13] Its potent antioxidant and anti-inflammatory properties are central to this effect. This compound has been shown to reduce oxidative stress by scavenging free radicals and upregulating endogenous antioxidant enzymes via the Nrf2/Keap1 signaling pathway.[1] Furthermore, it mitigates neuroinflammation by inhibiting the NF-κB signaling pathway.[14][15] this compound has also been found to inhibit acetylcholinesterase, which is a key target in the management of Alzheimer's disease.[2][14]

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies on the pharmacological effects of this compound.

Table 1: Anticonvulsant Effects of this compound in PTZ-Induced Seizure Models in Mice

| Parameter | This compound Dose (i.p.) | Vehicle Control | Result | Reference |

| Seizure Duration | 0.15 ml/kg | - | Reduced | [7] |

| Seizure Duration | 0.35 ml/kg | - | Reduced | [7] |

| Onset of Tonic Convulsions | 0.15 ml/kg | - | Delayed | [7] |

| Onset of Tonic Convulsions | 0.35 ml/kg | - | Delayed | [7] |

| Mortality | 0.15 ml/kg | - | Protected | [7] |

| Mortality | 0.35 ml/kg | - | Protected | [7] |

| Frequency of Minimal Clonic Seizures | 72.75, 145.5, and 291 mg/kg | - | Dose-dependent decrease | [4] |

| Frequency of Generalized Tonic-Clonic Seizures | 72.75, 145.5, and 291 mg/kg | - | Dose-dependent decrease | [4] |

Table 2: Neuroprotective Effects of this compound in a Rat Model of Transient Cerebral Ischemia (MCAO)

| Parameter | This compound Dose (i.p.) | Ischemic Control | Result | Reference |

| Neurological Score | 72.5 mg/kg | 0.8 ± 0.2 | 2.5 ± 0.3 (p < 0.05) | [13] |

| Neurological Score | 145 mg/kg | 0.8 ± 0.2 | 2.8 ± 0.2 (p < 0.001) | [13] |

| Infarct Volume | 72.5 mg/kg and 145 mg/kg | 155.93 mm³ | Significantly reduced (by ~6-fold, p < 0.001) | [13] |

| Malondialdehyde (MDA) Level (nmol/g tissue) | 727.5 mg/kg | 159.70 ± 15.90 | 52.31 (p < 0.001) | [16] |

| Total Sulfhydryl (SH) Content (µmol/g tissue) | 727.5 mg/kg | 0.7 ± 0.068 | 3.2 (p < 0.001) | [16] |

| Antioxidant Capacity (FRAP value, µmol/g tissue) | 727.5 mg/kg | 1.16 ± 0.2 | 4.12 ± 0.33 (p < 0.001) | [16] |

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of this compound

| Compound | IC50 (µM) | Inhibition Type | Reference |

| This compound | 21.09 | Mixed | [2][14] |

| Crocetin | 96.33 | Mixed | [2][14] |

| Dimethylcrocetin | 107.1 | Mixed | [2][14] |

Detailed Experimental Protocols

Anticonvulsant Activity Assessment: Pentylenetetrazole (PTZ)-Induced Seizure Model

-

Objective: To evaluate the anticonvulsant effect of this compound against chemically-induced seizures.

-

Animal Model: Male Swiss mice (20-25 g).

-

Procedure:

-

Animals are divided into control and treatment groups.

-

This compound (e.g., 0.15 and 0.35 ml/kg) or vehicle is administered intraperitoneally (i.p.).[7]

-

After a pre-treatment time (e.g., 30 minutes), pentylenetetrazole (PTZ) is injected (e.g., 90 mg/kg, i.p.) to induce seizures.[6]

-

Animals are observed for a set period (e.g., 30 minutes) for the onset of clonic and tonic convulsions and mortality.

-

The latency to the first seizure, the duration of seizures, and the percentage of protection against mortality are recorded.[7]

-

-

Antagonism Studies: To investigate the involvement of the GABAA-benzodiazepine receptor complex, an antagonist such as flumazenil (e.g., 5 nmol, i.c.v.) can be administered prior to this compound.[6]

Neuroprotection Assessment: Middle Cerebral Artery Occlusion (MCAO) Model

-

Objective: To assess the neuroprotective effects of this compound in a model of focal cerebral ischemia.

-

Animal Model: Adult male Wistar rats (220-280 g).[13]

-

Procedure:

-

Transient focal cerebral ischemia is induced by occluding the middle cerebral artery (MCAO) for a specific duration (e.g., 30 minutes) using the intraluminal filament method.[13]

-

This compound (e.g., 72.5 and 145 mg/kg, i.p.) or vehicle is administered at specific time points after reperfusion (e.g., 0, 3, and 6 hours).[13]

-

After a survival period (e.g., 24 hours), neurological deficits are assessed using a standardized scoring system (e.g., Zea-Longa 5-point scale).[1]

-

Animals are euthanized, and brains are removed for analysis.

-

Infarct volume is determined by staining brain slices with 2,3,5-triphenyltetrazolium chloride (TTC).[13]

-

Brain tissue is processed for histological analysis (e.g., Nissl staining) to assess neuronal damage and for biochemical assays to measure markers of oxidative stress (e.g., MDA, total sulfhydryl content, FRAP assay).[1][13][16]

-

Antidepressant-like Activity Assessment: Forced Swim Test (FST)

-

Objective: To evaluate the antidepressant-like effects of this compound.

-

Animal Model: Male mice.

-

Procedure:

-

Mice are individually placed in a transparent glass cylinder filled with water (25 ± 1 °C) from which they cannot escape.[8]

-

The test typically consists of a pre-test session (e.g., 15 minutes) on day 1, followed by a test session (e.g., 5-6 minutes) on day 2.[17]

-

This compound or a reference antidepressant (e.g., fluoxetine) is administered prior to the test session.

-

The duration of immobility (floating passively) during the test session is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.[8][17]

-

Acetylcholinesterase (AChE) Inhibition Assay

-

Objective: To determine the in vitro inhibitory effect of this compound on acetylcholinesterase activity.

-

Methodology: Ellman's colorimetric method.[18]

-

Procedure:

-

The assay is performed in a 96-well microplate.

-

A reaction mixture containing AChE enzyme, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and this compound at various concentrations is prepared in a phosphate buffer.

-

The reaction is initiated by the addition of the substrate, acetylthiocholine iodide (ATCI).

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion, 5-thio-2-nitrobenzoate.

-

The absorbance of the product is measured spectrophotometrically at 412 nm over time.

-

The percentage of inhibition is calculated, and the IC50 value (the concentration of this compound required to inhibit 50% of AChE activity) is determined.[2][14]

-

Signaling Pathways and Experimental Workflows

Signaling Pathways

The neuroprotective and antioxidant effects of this compound are mediated through complex signaling pathways. The following diagrams, in DOT language, illustrate the key pathways involved.

Caption: this compound's antioxidant mechanism via the Nrf2/Keap1 pathway.

Caption: this compound's anti-inflammatory mechanism via the NF-κB pathway.

Experimental Workflows

The following diagrams illustrate the general workflows for key experimental procedures.

Caption: Experimental workflow for the MCAO model of cerebral ischemia.

Caption: Experimental workflow for the PTZ-induced seizure model.

Conclusion and Future Directions

This compound has emerged as a compelling natural compound with a multi-faceted pharmacological profile targeting the central nervous system. Its anxiolytic, antidepressant, anticonvulsant, and neuroprotective effects are supported by a growing body of preclinical evidence. The mechanisms underpinning these effects, including modulation of GABAergic and monoaminergic systems, and potent antioxidant and anti-inflammatory actions, highlight its potential as a lead compound for the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

- 1. Interaction of saffron and its constituents with Nrf2 signaling pathway: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Saffron (Crocus Sativus L.) Combined with Endurance Exercise Synergistically Enhances BDNF Serotonin and NT-3 in Wistar Rats - Reports of Biochemistry and Molecular Biology [rbmb.net]

- 4. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]

- 5. pdspdb.unc.edu [pdspdb.unc.edu]

- 6. oasis.library.unlv.edu [oasis.library.unlv.edu]

- 7. researchgate.net [researchgate.net]

- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 9. Determination of Neurotransmitter Levels in Models of Parkinson’s Disease by HPLC-ECD | Springer Nature Experiments [experiments.springernature.com]

- 10. turkjps.org [turkjps.org]

- 11. Saffron (Crocus Sativus L.), Combined with Endurance Exercise, Synergistically Enhances BDNF, Serotonin, and NT-3 in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. This compound Ameliorates Renal Damage, Inflammation, and Podocyte Injury in Membranous Nephropathy via SIRT/NF-κB Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Saffron extract attenuates neuroinflammation in rmTBI mouse model by suppressing NLRP3 inflammasome activation via SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. BDNF western blot analysis [bio-protocol.org]

- 17. mdpi.com [mdpi.com]

- 18. Assessment of Hippocampal BDNF by Western Blot [bio-protocol.org]

Safranal: A Comprehensive Technical Guide to its Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Safranal, the primary volatile compound responsible for the characteristic aroma of saffron (Crocus satrivus L.), has emerged as a promising bioactive molecule with a wide spectrum of pharmacological activities. Extensive preclinical research has demonstrated its potent antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. Mechanistically, this compound modulates multiple signaling pathways, including the nuclear factor-kappa B (NF-κB), mitogen-activated protein kinase (MAPK), and phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathways, and influences the expression of key proteins involved in apoptosis and cellular defense. This in-depth technical guide provides a comprehensive overview of the biological activities and therapeutic potential of this compound, with a focus on quantitative data, detailed experimental protocols, and the elucidation of its molecular mechanisms of action through signaling pathway diagrams.

Introduction

This compound is a monoterpene aldehyde that constitutes a significant portion of saffron's essential oil.[1][2] Beyond its role as a fragrance and flavoring agent, this compound has garnered considerable scientific interest for its diverse pharmacological effects.[1][2] This document aims to provide a detailed technical resource for researchers and drug development professionals, summarizing the current understanding of this compound's biological activities and therapeutic potential.

Biological Activities of this compound

This compound exhibits a broad range of biological activities, which are summarized in the following sections. The quantitative data associated with these activities are presented in structured tables for ease of comparison.

Anticancer Activity

This compound has demonstrated significant cytotoxic and pro-apoptotic effects against various cancer cell lines. Its anticancer activity is mediated through the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation and survival.[3][4][5]

Table 1: Anticancer Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |

| Colo-205 | Colon Carcinoma | 20 µM | 24 h | [4][5] |

| HCT116 | Colon Carcinoma | 49.3 µM | Not Specified | [6] |

| A549 | Lung Carcinoma | 92.5 µM | Not Specified | [6] |

| Neuroblastoma (N2A) | Neuroblastoma | 11.1 µg/mL | 24 h | [7][8] |

| Neuroblastoma (N2A) | Neuroblastoma | 23.3 µg/mL | 48 h | [7][8] |

| PC-3 | Prostate Cancer | 13.0 ± 0.07 µg/mL | 48 h | [9] |

| PC-3 | Prostate Cancer | 6.4 ± 0.09 µg/mL | 72 h | [9] |

Cardiovascular Effects

This compound exhibits vasorelaxant properties, suggesting its potential in the management of hypertension.[3][10] This effect is primarily mediated through an endothelium-independent mechanism.[11]

Table 2: Cardiovascular Effects of this compound

| Activity | Model | EC50 Value | Conditions | Reference |

| Vasorelaxation | Isolated Rat Aorta (Endothelium-Intact) | 0.29 mM | Precontracted with Phenylephrine | [3][11] |

| Vasorelaxation | Isolated Rat Aorta (Endothelium-Denuded) | Not Significantly Different from Intact | Precontracted with Phenylephrine | [11] |

| Vasorelaxation | Isolated Rat Aorta | 0.43 mM | Precontracted with Phenylephrine, in the presence of L-NAME | [3][11] |

| Vasorelaxation | Isolated Rat Aorta | 0.35 mM | Precontracted with Phenylephrine, in the presence of Indomethacin | [3][11] |

Neuroprotective Effects

This compound has demonstrated significant neuroprotective effects in various in vitro and in vivo models of neurological disorders.[2][12][13] It protects neuronal cells from oxidative stress, inflammation, and apoptosis.[2][12][14][15]

Table 3: Neuroprotective Effects of this compound

| Activity | Model | Effective Concentration | Effect | Reference |

| Neuroprotection | PC12 cells (Oxygen-Glucose Deprivation) | 40–160 μM | Reduced cell death, oxidative stress, and apoptosis | [2] |

| Neuroprotection | Rat model of transient cerebral ischemia | 72.5 and 145 mg/kg | Decreased neurological score, infarct volume, and neuronal cell loss | [14] |

Anti-inflammatory and Antioxidant Activities

This compound possesses potent anti-inflammatory and antioxidant properties.[2][12] It inhibits the production of pro-inflammatory mediators and enhances the activity of antioxidant enzymes.[2][16]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to evaluate the biological activities of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the this compound concentration.

DPPH Radical Scavenging Assay

This assay measures the free radical scavenging activity of this compound.

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound (in methanol) to 100 µL of the DPPH solution. A blank containing only methanol and a positive control (e.g., ascorbic acid) should be included.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Acontrol - Asample) / Acontrol] x 100 Where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the this compound sample.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the anti-inflammatory activity of this compound.

Protocol:

-

Animal Grouping: Divide male Wistar rats into groups: a control group, a this compound-treated group (at various doses), and a positive control group (e.g., indomethacin).

-

Drug Administration: Administer this compound or the standard drug intraperitoneally 30 minutes before the carrageenan injection. The control group receives the vehicle.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[17][18]

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[17]

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Western Blot Analysis for Signaling Proteins

This technique is used to detect specific proteins in a sample and is crucial for studying signaling pathways.

Protocol:

-

Cell Lysis: After treating cells with this compound, wash them with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the protein of interest (e.g., p-IKK, p-IκBα, Bax, Bcl-2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.

ELISA for Cytokine Measurement

Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of cytokines such as TNF-α and IL-6.

Protocol:

-

Sample Collection: Collect cell culture supernatants or serum samples from this compound-treated and control groups.

-

ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., for human or rat TNF-α or IL-6).[19][20][21] This typically involves:

-

Coating the plate with a capture antibody.

-

Adding the samples and standards.

-

Adding a detection antibody.

-

Adding an enzyme-linked secondary antibody.

-

Adding a substrate to produce a colorimetric signal.

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Flow Cytometry for Apoptosis and Cell Cycle Analysis

Flow cytometry is used to analyze the cell cycle distribution and quantify apoptosis.

Protocol for Apoptosis (Annexin V/Propidium Iodide Staining):

-

Cell Treatment and Harvesting: Treat cells with this compound, then harvest both adherent and floating cells.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[9]

Protocol for Cell Cycle Analysis:

-

Cell Treatment and Fixation: Treat cells with this compound, harvest them, and fix them in cold 70% ethanol.

-

Staining: Wash the fixed cells and stain them with a solution containing PI and RNase A.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4][7]

Signaling Pathways and Molecular Mechanisms

This compound exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these mechanisms.

Inhibition of NF-κB Signaling Pathway

This compound has been shown to inhibit the activation of the NF-κB pathway, a key regulator of inflammation and cell survival.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological effects of this compound: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Relaxant Activity of this compound in Isolated Rat Aortas is Mediated Predominantly via an Endothelium-Independent Mechanism: -Vasodilatory mechanism of this compound- - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jbuon.com [jbuon.com]

- 5. Anticancer activity of this compound against colon carcinoma is due to induction of apoptosis and G2/M cell cycle arrest mediated by suppression of mTOR/PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interaction of saffron and its constituents with Nrf2 signaling pathway: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. DNA fragmentation and apoptosis induced by this compound in human prostate cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Induces Vasorelaxation by Inhibiting Ca2+ Influx and Na+/Ca2+ Exchanger in Isolated Rat Aortic Rings - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Relaxant Activity of this compound in Isolated Rat Aortas is Mediated Predominantly via an Endothelium-Independent Mechanism: -Vasodilatory mechanism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neuroprotective Potency of this compound Against Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cdn.greenmedinfo.com [cdn.greenmedinfo.com]

- 14. Neuroprotective effect of this compound, an active ingredient of Crocus sativus , in a rat model of transient cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound acts as a neurorestorative agent in rats with cerebral ischemic stroke via upregulating SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effect of saffron supplementation on oxidative stress markers (MDA, TAC, TOS, GPx, SOD, and pro-oxidant/antioxidant balance): An updated systematic review and meta-analysis of randomized placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. Determination of Interleukin-6 and Tumor Necrosis Factor-alpha concentrations in Iranian-Khorasanian patients with preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]

Safranal: A Comprehensive Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Safranal is a monoterpene aldehyde that is the principal component responsible for the characteristic aroma of saffron, the world's most expensive spice. Beyond its organoleptic properties, this compound has garnered significant scientific interest due to its diverse pharmacological activities, including antidepressant, anticonvulsant, antioxidant, and anticancer effects. This technical guide provides an in-depth exploration of the natural occurrences of this compound and a detailed elucidation of its biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

While this compound is most famously associated with saffron derived from the stigmas of Crocus sativus, it is also found in a variety of other natural sources. The distribution of this compound across different species suggests diverse evolutionary pathways and ecological roles for this aromatic compound.

Primary Natural Source: Saffron (Crocus sativus)

Saffron remains the most significant and commercially important source of this compound. The compound is not present in fresh saffron stigmas but is formed from its precursor, picrocrocin, during the drying and storage process through enzymatic and thermal degradation.[1][2] The concentration of this compound in saffron is a critical determinant of its quality and aroma intensity.[1]

Other Botanical and Microbial Sources

This compound has been identified in a range of other plants and even in a species of cyanobacterium. These sources, while not commercially exploited for this compound, are of scientific interest for understanding its biosynthesis and ecological functions.

Table 1: Quantitative Analysis of this compound in Various Natural Sources

| Natural Source | Plant Part/Organism | This compound Content | Analytical Method | Reference(s) |

| Crocus sativus (Saffron) | Dried Stigmas | 288.1 - 687.9 mg/100 g | MSDE-GC | [3] |

| Crocus sativus (Saffron) | Dried Stigmas | 40.7 - 647.7 mg/100 g | USE-GC | [3] |

| Crocus sativus (Saffron) | Dried Stigmas | 0.512 mg/g | HPLC | [4] |

| Cuminum cyminum (Cumin) | Seeds | 44.8679 µg/g | Microwave-assisted UAE-HPLC | [5] |

| Aspalathus linearis (Rooibos) | Leaves | Present | Not specified | [6] |

| Camellia sinensis (Tea) | Leaves | Present | Not specified | [6] |

| Ficus carica (Fig) | Leaves | Present | Not specified | [6] |

| Lycium chinense (Wolfberry) | Fruit | Present | Not specified | [6] |

| Centaurea sibthorpii | Aerial Parts | Present | Not specified | [6] |

| Sambucus nigra (Elderberry) | Flowers | Present | Not specified | |

| Citrus limon (Lemon) | Peel | Present | Not specified | [6] |

| Microcystis | Cyanobacterium | Present | Not specified | [6] |

Biosynthesis Pathway of this compound

The biosynthesis of this compound is an intricate process that begins with the carotenoid zeaxanthin. The pathway involves several enzymatic steps, with picrocrocin serving as the key intermediate that is later converted to this compound.

The initial step in the pathway is the oxidative cleavage of zeaxanthin, catalyzed by the enzyme carotenoid cleavage dioxygenase 2 (CCD2).[5][7][8] This reaction yields crocetin dialdehyde and 3-hydroxy-β-cyclocitral. The latter is then glycosylated by a UDP-glucosyltransferase (UGT) to form picrocrocin.[9] Picrocrocin, a bitter compound, accumulates in the fresh stigmas of the saffron crocus.

During the post-harvest drying and aging of the saffron stigmas, the glucose moiety is cleaved from picrocrocin by the action of β-glucosidase enzymes. This deglycosylation event, followed by dehydration, leads to the formation of this compound.[1]

Experimental Protocols

The accurate quantification of this compound from natural sources requires robust and validated experimental protocols. Below are detailed methodologies for common extraction and analytical techniques.

Ultrasound-Assisted Extraction (UAE) of this compound from Saffron

This protocol is optimized for the extraction of this compound from saffron stigmas for subsequent analysis.

Materials and Equipment:

-

Dried saffron stigmas, finely ground

-

Ethanol (58.58%)[7]

-

Ultrasonic homogenizer

-

Centrifuge

-

Volumetric flasks

-

Micropipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Weigh 100 mg of powdered saffron into a 50 mL centrifuge tube.

-

Add 20 mL of 58.58% ethanol to the tube.

-

Place the tube in an ultrasonic bath and sonicate for 6.85 minutes at an ultrasonic amplitude of 91.11% and a duty cycle of 0.82.[7]

-

After sonication, centrifuge the mixture at 5000 rpm for 15 minutes.

-

Carefully decant the supernatant into a clean tube.

-

Filter the supernatant through a 0.45 µm syringe filter into a volumetric flask.

-

The extract is now ready for analysis by HPLC or other chromatographic methods.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This method provides a reliable means of quantifying this compound in plant extracts.

Instrumentation and Conditions:

-

HPLC System: Agilent 1260 or equivalent with a Diode Array Detector (DAD).

-

Column: Zorbax Sb C18 (250 x 4.6 mm, 5 µm).[10]

-

Mobile Phase: A gradient mixture of acetonitrile and water containing 0.1% phosphoric acid.[4]

-

Flow Rate: 1.0 mL/min.[10]

-

Injection Volume: 20 µL.[4]

-

Column Temperature: 25°C.[4]

-

Detection Wavelength: 330 nm.[4]

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Inject the standard solutions into the HPLC system to generate a calibration curve.

-

Inject the prepared saffron extract (from section 3.1) into the HPLC system.

-

Identify the this compound peak in the chromatogram based on the retention time of the standard.

-

Quantify the amount of this compound in the extract by comparing its peak area to the calibration curve.

References

- 1. hielscher.com [hielscher.com]

- 2. iosrjournals.org [iosrjournals.org]

- 3. nature4science.com [nature4science.com]

- 4. Quantitative Estimation of Saffron Components by Using HPLC an Approach for The Determination of Saffron Quality | Turkish Journal of Agriculture - Food Science and Technology [agrifoodscience.com]

- 5. researchgate.net [researchgate.net]

- 6. The process of extracting this compound from saffron extract powder. [greenskybio.com]

- 7. scribd.com [scribd.com]

- 8. Effective Isolation of Picrocrocin and Crocins from Saffron: From HPTLC to Working Standard Obtaining - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative analysis of this compound in saffron extract and nanoparticle formulation by a validated high-performance thin-layer chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An overview of analytical methods employed for quality assessment of Crocus sativus (saffron) - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Neuroprotective Effects of Safranal

This compound, a monoterpene aldehyde, is the primary volatile compound responsible for the characteristic aroma of saffron (Crocus sativus L.).[1][2] Beyond its organoleptic properties, this compound has garnered significant scientific interest for its broad spectrum of pharmacological activities, including potent neuroprotective effects.[3][4][5] Preclinical studies have demonstrated its efficacy in various models of neurological disorders, such as ischemic stroke, Alzheimer's disease, and Parkinson's disease.[1][5] The neuroprotective actions of this compound are attributed to its multifaceted mechanisms, primarily involving antioxidant, anti-inflammatory, and anti-apoptotic pathways.[3][6][7] This technical guide provides a comprehensive review of the current evidence, detailing the experimental models, quantitative outcomes, and molecular mechanisms underlying this compound's neuroprotective potential.

Neuroprotective Efficacy in Preclinical Models

This compound has been evaluated in numerous in vivo and in vitro models of neurological disease. The following tables summarize the quantitative data from key studies, demonstrating its therapeutic potential across different pathological conditions.

Ischemic Stroke

This compound has shown significant protective effects in models of cerebral ischemia-reperfusion injury by reducing infarct volume, neuronal loss, and oxidative stress.[8][9][10]

Table 1: Efficacy of this compound in Ischemic Stroke Models

| Model | Organism/Cell Line | This compound Dosage & Administration | Duration | Key Quantitative Findings | Reference |

| MCAO/R | Wistar Rat | 72.5 & 145 mg/kg, Intraperitoneal (i.p.) | 3 doses (0, 3, 6h post-reperfusion) | Significantly decreased neurological score, infarct volume, and hippocampal cell loss. Reduced TBARS; increased total SH content and antioxidant capacity. | [9] |

| MCAO/R | Sprague-Dawley Rat | 10, 20, & 40 mg/kg, i.p. | 28 consecutive days | Dramatically reduced infarct size and Nissl's body loss. 40 mg/kg dose markedly increased serum and cortex levels of VEGF, TGF-β1, bFGF-2, and PDGF. Significantly reduced TUNEL-positive cells. | [11] |

| OGD/R | PC12 Cells | Not specified | Not specified | Dramatically attenuates oxidative damage and suppresses apoptosis. | [11] |

MCAO/R: Middle Cerebral Artery Occlusion/Reperfusion; OGD/R: Oxygen-Glucose Deprivation/Reoxygenation; TBARS: Thiobarbituric Acid Reactive Substances; SH: Sulfhydryl; VEGF: Vascular Endothelial Growth Factor; TGF-β1: Transforming Growth Factor beta 1; bFGF-2: basic Fibroblast Growth Factor 2; PDGF: Platelet-Derived Growth Factor; TUNEL: Terminal deoxynucleotidyl transferase dUTP nick end labeling.

Alzheimer's Disease (AD)

In models of AD, this compound mitigates cognitive deficits by targeting amyloid-β (Aβ) toxicity, oxidative stress, neuroinflammation, and cholinergic dysfunction.[12][13]

Table 2: Efficacy of this compound in Alzheimer's Disease Models

| Model | Organism/Cell Line | This compound Dosage & Administration | Duration | Key Quantitative Findings | Reference |

| Aβ₁₋₄₀ Injection | Wistar Rat | 0.025, 0.1, & 0.2 ml/kg, Oral (p.o.) | 1 week | Dose-dependently improved cognition in Y-maze, novel-object discrimination, and other memory tasks. Attenuated hippocampal MDA, ROS, protein carbonyl, IL-1β, IL-6, TNF-α, NF-κB, and caspase-3. Reduced AChE activity. | [12] |

| Aβ & H₂O₂ Induced Toxicity | PC12 Cells | 2.5 & 5 µM | Not specified | Showed protective effects against Aβ-induced apoptosis. | [2] |

Aβ: Amyloid-beta; H₂O₂: Hydrogen Peroxide; MDA: Malondialdehyde; ROS: Reactive Oxygen Species; IL: Interleukin; TNF-α: Tumor Necrosis Factor-alpha; NF-κB: Nuclear Factor-kappa B; AChE: Acetylcholinesterase.

Parkinson's Disease (PD)

This compound demonstrates a protective effect on dopaminergic neurons in PD models by reducing oxidative stress, apoptosis, and neuroinflammation.[14][15]

Table 3: Efficacy of this compound in Parkinson's Disease Models

| Model | Organism/Cell Line | This compound Dosage & Administration | Duration | Key Quantitative Findings | Reference |

| Rotenone-Induced | In vitro (Primary dopaminergic cells) | Not specified | Not specified | Markedly suppressed ROS generation and cell apoptosis. Inhibited Keap1 expression and induced Nrf2-regulated antioxidant enzymes (HO-1, NQO1). | [14][16] |

| MPTP-Induced | C57BL/6 Mouse | 0.1, 0.2, & 0.4 ml/kg | Not specified | Improved motor deficits. Increased dopamine (DA) content and tyrosine hydroxylase (TH) expression in the striatum. Suppressed protein and mRNA expression of NLRP3, IL-1β, and Caspase-1. | [15][17] |

MPTP: 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine; Keap1: Kelch-like ECH associated protein 1; Nrf2: Nuclear factor erythroid 2-related factor 2; HO-1: Heme oxygenase-1; NQO1: NAD(P)H quinone dehydrogenase 1; NLRP3: NOD-, LRR- and pyrin domain-containing protein 3.

Core Mechanisms of Neuroprotection

This compound's neuroprotective effects are not mediated by a single target but rather through the modulation of interconnected signaling pathways involved in oxidative stress, inflammation, and apoptosis.[2][18]

Antioxidant Activity

A primary mechanism of this compound is the mitigation of oxidative stress, a common pathological feature in many neurodegenerative diseases.[16][19][20] this compound reduces the levels of harmful reactive oxygen species (ROS) and lipid peroxidation markers like malondialdehyde (MDA).[2][12] It also enhances the endogenous antioxidant defense system by increasing the activity of enzymes such as superoxide dismutase (SOD) and catalase (CAT) and boosting levels of glutathione (GSH).[2] A key pathway modulated by this compound is the Keap1/Nrf2 signaling pathway.[14][16] By inhibiting Keap1, this compound promotes the translocation of Nrf2 to the nucleus, leading to the transcription of antioxidant response element (ARE)-dependent genes, including heme oxygenase-1 (HO-1).[14][16]

References

- 1. Pharmacological effects of this compound: An updated review [ijbms.mums.ac.ir]

- 2. Pharmacological effects of this compound: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Neuroprotective Potency of this compound Against Neurological Disorder...: Ingenta Connect [ingentaconnect.com]

- 5. Neuroprotective Potency of this compound Against Neurological Disorders. | Semantic Scholar [semanticscholar.org]

- 6. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 7. cdn.greenmedinfo.com [cdn.greenmedinfo.com]

- 8. Therapeutic Potential of Saffron (Crocus sativus L.) in Ischemia Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotective effect of this compound, an active ingredient of Crocus sativus , in a rat model of transient cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdn.greenmedinfo.com [cdn.greenmedinfo.com]

- 11. This compound acts as a neurorestorative agent in rats with cerebral ischemic stroke via upregulating SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound, an active ingredient of saffron, attenuates cognitive deficits in amyloid β-induced rat model of Alzheimer's disease: underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. caringsunshine.com [caringsunshine.com]

- 14. Frontiers | Neuroprotective Potency of Saffron Against Neuropsychiatric Diseases, Neurodegenerative Diseases, and Other Brain Disorders: From Bench to Bedside [frontiersin.org]

- 15. This compound exerts a neuroprotective effect on Parkinson's disease with suppression of NLRP3 inflammation activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The role of this compound and saffron stigma extracts in oxidative stress, diseases and photoaging: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound exerts a neuroprotective effect on Parkinson’s disease with suppression of NLRP3 inflammation activation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. ariananaturals.com [ariananaturals.com]

The Antioxidant and Anti-inflammatory Mechanisms of Safranal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Safranal, the primary volatile compound responsible for the aroma of saffron (Crocus sativus L.), has garnered significant scientific interest for its diverse pharmacological activities. Beyond its organoleptic properties, this compound exhibits potent antioxidant and anti-inflammatory effects, positioning it as a promising candidate for therapeutic development. This technical guide provides an in-depth exploration of the molecular pathways underpinning this compound's bioactivity. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling cascades through comprehensive diagrams. This document is intended to serve as a foundational resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.

Core Anti-inflammatory and Antioxidant Signaling Pathways

This compound exerts its therapeutic effects by modulating key cellular signaling pathways that govern inflammatory and oxidative stress responses. The primary mechanisms involve the activation of the Nrf2 antioxidant response pathway and the inhibition of pro-inflammatory pathways such as NF-κB and MAPK.

Antioxidant Pathway: Nrf2/ARE Signaling

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[1][2][3][4] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, this compound is believed to induce conformational changes in Keap1, leading to the release and nuclear translocation of Nrf2. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, upregulating the expression of crucial antioxidant enzymes.[1][2]

This compound administration has been shown to decrease Keap1 expression, thereby promoting the Nrf2 signaling pathway and inducing the expression of downstream antioxidant genes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), glutathione S-transferase (GST), and glutamate-cysteine ligase catalytic subunit (GCLc).[1][2] This ultimately leads to a reduction in reactive oxygen species (ROS), oxidative stress, and cellular apoptosis.[1][2]

References

Safranal's Interaction with GABA-A Receptors: A Technical Whitepaper

Executive Summary: Safranal, a primary active constituent of saffron (Crocus sativus), demonstrates significant pharmacological effects on the central nervous system, including anticonvulsant, anxiolytic, and hypnotic activities. A growing body of evidence indicates that these effects are mediated, at least in part, through the positive allosteric modulation of γ-aminobutyric acid type A (GABA-A) receptors. The primary mechanism appears to involve interaction with the benzodiazepine (BDZ) binding site on the GABA-A receptor complex, enhancing the inhibitory action of GABA. While in vivo and behavioral studies strongly support this hypothesis, direct quantitative data on this compound's binding affinity (Ki) or its potentiation of GABA-evoked currents (EC50) at specific receptor subtypes are not yet extensively reported in peer-reviewed literature. This guide provides a comprehensive overview of the current understanding, details the key experimental evidence, and presents standardized protocols for future research aimed at quantifying this interaction.

Introduction to this compound and the GABAergic System

This compound (2,6,6-trimethyl-1,3-cyclohexadiene-1-carboxaldehyde) is a monoterpene aldehyde responsible for the characteristic aroma of saffron[1][2]. Beyond its organoleptic properties, this compound has been the subject of numerous pharmacological investigations, revealing a range of neuroactive effects[3][4].

The GABAergic system is the principal inhibitory neurotransmitter system in the mammalian central nervous system. Its primary receptor, the GABA-A receptor, is a ligand-gated ion channel that, upon binding GABA, opens to allow the influx of chloride ions (Cl⁻). This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect.

GABA-A receptors are pentameric protein complexes assembled from a variety of subunits (e.g., α, β, γ)[1]. The specific subunit composition determines the receptor's pharmacological properties, including its affinity for various ligands. A critical allosteric modulatory site on the GABA-A receptor is the benzodiazepine (BDZ) site, located at the interface of the α and γ subunits[5][6]. Positive allosteric modulators (PAMs) that bind to this site, such as diazepam, do not open the channel directly but enhance the effect of GABA, increasing the frequency of channel opening and potentiating the inhibitory signal[6].

Mechanism of Action: this compound as a GABA-A Receptor Modulator

The anticonvulsant, hypnotic, and anxiolytic effects of this compound strongly suggest an interaction with the GABAergic system[3][4]. Research points towards this compound acting as a positive allosteric modulator at the BDZ binding site of the GABA-A receptor complex.

-

Anticonvulsant Activity: this compound has been shown to protect against seizures induced by pentylenetetrazol (PTZ), a known GABA-A receptor antagonist[7].

-

Reversal by Antagonists: The protective effects of this compound against seizures are significantly reduced by the co-administration of flumazenil, a specific antagonist of the benzodiazepine binding site[1]. This functional interaction strongly implies that this compound's activity is mediated through this site.

-

Behavioral Effects: this compound demonstrates dose-dependent hypnotic and anxiolytic effects in animal models, consistent with the actions of other benzodiazepine-site agonists[3][8].

It is proposed that by binding to the BDZ site, this compound induces a conformational change in the GABA-A receptor that increases its affinity for GABA, thereby enhancing inhibitory neurotransmission[1][4].

Quantitative Data on this compound-GABA Receptor Interaction

A thorough review of the current literature reveals a lack of specific, direct quantitative data on the binding affinity and functional potentiation of pure this compound at GABA-A receptors. While its interaction is supported by strong indirect evidence, key metrics such as inhibition constants (Ki, IC50) from radioligand binding assays and potency (EC50) from electrophysiological studies have not been widely published. The following tables summarize the available related pharmacological data and highlight the gaps in direct quantitative metrics.

Table 1: Direct this compound-GABA-A Receptor Interaction Data

| Parameter | Receptor/Assay | Value | Reference |

| Binding Affinity (Ki) | GABA-A Benzodiazepine Site | Data Not Available | N/A |

| Potency (EC50) | GABA-A Receptor Current Potentiation | Data Not Available | N/A |

| Efficacy (% Max Potentiation) | GABA-A Receptor Current Potentiation | Data Not Available | N/A |

Table 2: Related Pharmacological and Toxicological Data for this compound

| Parameter | Model System | Dose/Concentration | Result | Reference |

| Anticonvulsant Effect | PTZ-Induced Seizures (Mice) | 0.15 & 0.35 mL/kg, i.p. | Reduced seizure duration, delayed tonic convulsion onset. | [2](--INVALID-LINK--) |

| Anticonvulsant Effect | PTZ-Induced Seizures (Rats) | 72.75, 145.5, 291 mg/kg, i.p. | Dose-dependent decrease in seizure incidence. | [5](--INVALID-LINK--) |

| Acute Toxicity (LD50) | Male Mice | 1.48 mL/kg, i.p. | N/A | [3] |

| Acute Toxicity (LD50) | Female Mice | 1.88 mL/kg, i.p. | N/A | [3] |

| Acute Toxicity (LD50) | Male Rats | 1.50 mL/kg, i.p. | N/A | [3] |

| Acute Toxicity (LD50) | Male Rats | 5.53 mL/kg, oral | N/A | [3] |

Key Experimental Protocols

To facilitate further research into quantifying this compound's interaction with GABA-A receptors, the following detailed methodologies for key experiments are provided.

Radioligand Binding Assay for the Benzodiazepine Site

This protocol is designed to determine the binding affinity (Ki) of this compound for the benzodiazepine site on the GABA-A receptor using competitive displacement of a radiolabeled ligand.

Objective: To calculate the inhibition constant (Ki) of this compound by measuring the displacement of [³H]Flunitrazepam from rat cortical membranes.

Materials:

-

Tissue: Whole rat brains (excluding cerebellum).

-

Radioligand: [³H]Flunitrazepam (specific activity ~80-90 Ci/mmol).

-

Buffers:

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

-

Non-specific Binding Control: Diazepam (10 µM).

-

Test Compound: this compound, dissolved in a suitable vehicle (e.g., DMSO), with serial dilutions.

-

GF/B glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize rat cerebral cortices in ice-cold Homogenization Buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Wash the resulting pellet by resuspending in fresh buffer and repeating the centrifugation step three times to remove endogenous GABA.

-

Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 1-2 mg/mL.

-

-

Binding Assay:

-

Set up assay tubes containing:

-

Total Binding: Assay Buffer, [³H]Flunitrazepam (final concentration ~1-2 nM), and vehicle.

-

Non-specific Binding: Assay Buffer, [³H]Flunitrazepam (~1-2 nM), and Diazepam (10 µM).

-

Competitive Binding: Assay Buffer, [³H]Flunitrazepam (~1-2 nM), and varying concentrations of this compound.

-

-

Add the membrane preparation (approx. 100-200 µg protein) to each tube to initiate the reaction.

-

Incubate the tubes at 4°C for 60 minutes.

-

-

Filtration and Counting:

-

Rapidly terminate the incubation by filtering the contents of each tube through GF/B filters under vacuum.

-

Wash the filters three times with ice-cold Assay Buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific counts from total counts.

-

Plot the percentage of specific binding against the logarithm of this compound concentration.

-

Determine the IC50 value (concentration of this compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]Flunitrazepam and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol is for measuring the effect of this compound on GABA-evoked currents in cultured neurons or HEK293 cells expressing specific GABA-A receptor subtypes.

Objective: To determine if this compound potentiates GABA-A receptor currents and to quantify its potency (EC50) and efficacy.

Materials:

-

Cells: Primary cultured hippocampal neurons or HEK293 cells transfected with cDNAs for specific GABA-A receptor subunits (e.g., α1, β2, γ2).

-

Solutions:

-

External Solution (aCSF): Containing (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose, bubbled with 95% O₂ / 5% CO₂.

-

Internal Pipette Solution: Containing (in mM): 115 K-Gluconate, 4 NaCl, 40 HEPES, 2 ATP-Mg, 0.3 GTP-Na, pH adjusted to 7.2 with KOH.

-

-

Agonist: GABA.

-

Test Compound: this compound.

-

Patch-clamp amplifier, micromanipulator, and perfusion system.

Procedure:

-

Cell Preparation:

-

Plate cells on coverslips a few days prior to recording.

-

Place a coverslip in the recording chamber on the microscope stage and perfuse continuously with external solution.

-

-

Achieving Whole-Cell Configuration:

-

Pull a borosilicate glass pipette to a resistance of 3-7 MΩ when filled with internal solution.

-

Under visual guidance, approach a target cell and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).

-

Apply a brief pulse of negative pressure to rupture the cell membrane and establish the whole-cell configuration.

-

Clamp the neuron's membrane potential at -60 mV.

-

-

Recording GABA-Evoked Currents:

-

Establish a baseline recording.

-

Apply a sub-maximal concentration of GABA (e.g., the EC10-EC20 concentration, typically 1-3 µM) for a short duration (e.g., 2-5 seconds) to elicit a control inward Cl⁻ current.

-

Wash out the GABA and allow the cell to recover.

-

-

Testing this compound Modulation:

-

Pre-apply this compound at a specific concentration for 30-60 seconds.

-

During the this compound application, co-apply the same sub-maximal concentration of GABA.

-

Measure the amplitude of the GABA-evoked current in the presence of this compound.

-

Wash out both compounds and allow for recovery.

-

Repeat steps 4.1-4.4 with multiple concentrations of this compound to generate a dose-response curve.

-

-

Data Analysis:

-

Calculate the percentage potentiation of the GABA current for each this compound concentration: ((I_GABA+this compound / I_GABA_control) - 1) * 100.

-

Plot the percentage potentiation against the logarithm of the this compound concentration.

-

Fit the data with a sigmoidal dose-response curve to determine the EC50 (concentration for half-maximal potentiation) and Emax (maximum potentiation effect).

-

Visualizations: Pathways and Workflows

GABA-A Receptor Signaling Pathway

Caption: Proposed mechanism of this compound as a positive allosteric modulator (PAM) of the GABA-A receptor.

Experimental Workflow: Radioligand Binding Assay

Caption: Step-by-step workflow for determining this compound's binding affinity at the BDZ site.

Experimental Workflow: Whole-Cell Patch-Clamp

Caption: Workflow for measuring this compound's modulatory effect on GABA-A receptor currents.

Conclusion and Future Directions

The available evidence strongly supports the hypothesis that this compound acts as a positive allosteric modulator of the GABA-A receptor, likely through the benzodiazepine binding site. This mechanism provides a clear rationale for its observed anticonvulsant, anxiolytic, and hypnotic properties.

However, a critical gap exists in the literature regarding the direct, quantitative characterization of this interaction. For this compound to be further considered in drug development pipelines, future research must prioritize:

-

Quantitative Binding Studies: Performing radioligand binding assays, as detailed above, to determine the Ki of this compound at the benzodiazepine site across different brain regions and on recombinant receptors with varying α-subunit compositions.

-

Electrophysiological Characterization: Using patch-clamp techniques to directly measure the potentiation of GABA-evoked currents by this compound, determining its EC50 and efficacy on key GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).

-

Subtype Selectivity: Investigating whether this compound exhibits selectivity for specific GABA-A receptor subtypes, which could inform its potential therapeutic window and side-effect profile.

By applying these rigorous methodologies, the scientific community can build a more complete, quantitative understanding of this compound's mechanism of action, paving the way for its potential development as a novel therapeutic agent.

References

- 1. The GABAA-Benzodiazepine Receptor Antagonist Flumazenil Abolishes the Anxiolytic Effects of the Active Constituents of Crocus sativus L. Crocins in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: From an Aromatic Natural Product to a Rewarding Pharmacological Agent [ijbms.mums.ac.ir]

- 3. brieflands.com [brieflands.com]

- 4. researchgate.net [researchgate.net]

- 5. Molecular Mechanisms of Antiseizure Drug Activity at GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. genesispub.org [genesispub.org]

- 7. The CB1 cannabinoid receptors involvement in anti-epileptic effect of this compound on penicillin-induced epileptiform activity in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

Toxicological Profile and Safety Assessment of Safranal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Safranal is a monoterpene aldehyde that is the main component of the essential oil of saffron (Crocus sativus), responsible for its characteristic aroma.[1] Beyond its organoleptic properties, this compound has garnered significant interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and potential anticancer effects.[2][3] As with any compound intended for therapeutic use, a thorough understanding of its toxicological profile is paramount for ensuring safety and guiding drug development efforts. This technical guide provides a comprehensive overview of the current knowledge on the safety assessment of this compound, summarizing key toxicological data, detailing experimental methodologies, and illustrating relevant pathways and workflows.

Acute Toxicity

Acute toxicity studies are designed to determine the adverse effects of a substance after a single dose or multiple doses given within 24 hours. The median lethal dose (LD50) is a common metric derived from these studies.

Oral Administration

Studies in both mice and rats have demonstrated that this compound has a low acute toxicity profile when administered orally.[1][4]

Intraperitoneal Administration

Intraperitoneal administration of this compound results in a higher toxicity profile compared to the oral route, which is likely due to bypassing the first-pass metabolism in the liver.[1][4]

Table 1: Acute Toxicity of this compound (LD50 Values)

| Species | Sex | Route of Administration | LD50 (mL/kg) | Toxicity Classification | Reference |

| Mouse | Male | Oral | 21.42 | Practically Non-toxic | [1][4] |

| Mouse | Female | Oral | 11.42 | Practically Non-toxic | [1][4] |

| Rat | Male | Oral | 5.53 | Practically Non-toxic | [1][4] |

| Mouse | Male | Intraperitoneal | 1.48 | Low Toxicity | [1][4] |

| Mouse | Female | Intraperitoneal | 1.88 | Low Toxicity | [1][4] |

| Rat | Male | Intraperitoneal | 1.50 | Low Toxicity | [1][4] |

Experimental Protocol: Acute Oral Toxicity (Fixed Dose Procedure - OECD 420)

The acute oral toxicity of this compound was likely determined following a protocol similar to the OECD Guideline 420.[1][2] This method is designed to estimate the LD50 with a reduced number of animals.

References

The Influence of Safranal on Gene and Protein Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Safranal, a monoterpene aldehyde, is the primary volatile compound responsible for the characteristic aroma of saffron (Crocus sativus L.). Beyond its organoleptic properties, this compound has garnered significant scientific interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, anti-apoptotic, and anti-cancer effects.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underlying these effects, with a specific focus on the modulation of gene and protein expression. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, offering a detailed summary of quantitative data, experimental methodologies, and the key signaling pathways influenced by this compound.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the effects of this compound on various cell lines and in vivo models. These tables are structured to facilitate easy comparison of this compound's potency and efficacy across different biological contexts.

Table 1: Cytotoxic and Anti-proliferative Effects of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 Value | Treatment Duration (hours) | Reference |

| PC-3 | Prostate Cancer | 13.0 ± 0.07 µg/mL | 48 | [2][3] |

| PC-3 | Prostate Cancer | 6.4 ± 0.09 µg/mL | 72 | [2][3] |

| KB | Oral Squamous Carcinoma | 1.1 mM | 24 | [4] |

| KB | Oral Squamous Carcinoma | 0.83 mM | 48 | [4] |

| HCT116 | Colon Cancer | 49.3 µM | Not Specified | [3] |

| A549 | Lung Cancer | 92.5 µM | Not Specified | [3] |

| T47D | Breast Cancer | 0.35 mM | 48 | [1] |

Table 2: Modulation of Apoptosis-Related Proteins and Processes by this compound

| Cell Line/Model | Effect | This compound Concentration/Dose | Treatment Duration | Quantitative Change | Reference |

| PC-3 Cells | Apoptosis Induction | 10 µg/mL | 48 hours | Early Apoptosis: 28.32% | [3] |

| PC-3 Cells | Apoptosis Induction | 20 µg/mL | 48 hours | Late Apoptosis: 36.7% | [3] |

| Colo-205 Cells | Bax Expression | Not Specified | Not Specified | Upregulation | [2] |

| Colo-205 Cells | Bcl-2 Expression | Not Specified | Not Specified | Downregulation | [2] |

| Ischemia-Reperfusion (Rat) | Caspase-3 Expression | Not Specified | Not Specified | Downregulation | [5] |

| Ischemia-Reperfusion (Rat) | Bax Expression | Not Specified | Not Specified | Downregulation | [5] |

| Ischemia-Reperfusion (Rat) | Bcl-2 Expression | Not Specified | Not Specified | Upregulation | [5] |

Table 3: Anti-inflammatory Effects of this compound

| Cell Line/Model | Inflammatory Marker | This compound Concentration/Dose | Treatment Duration | Quantitative Change | Reference |

| RAW264.7 Cells | IL-6 Production | 50 µM | 24 hours | Significant Decrease | [2] |

| RAW264.7 Cells | TNF-α Production | 50 µM | 24 hours | Significant Decrease | [2] |

| DSS-induced Colitis (Mice) | IL-6 Levels | 200 mg/kg & 500 mg/kg (p.o.) | Not Specified | Reduction | [2] |

| DSS-induced Colitis (Mice) | TNF-α Levels | 200 mg/kg & 500 mg/kg (p.o.) | Not Specified | Reduction | [2] |

| Sepsis Patients | IL-6 | 100 mg/day | 7 days | -22.09 ± 25.22 pg/mL | [6] |

| Sepsis Patients | TNF-α | 100 mg/day | 7 days | -2.52 ± 3.79 pg/mL | [6] |

| Obese Men with T2DM | IL-1β | Not Specified | Not Specified | -6.46 pg/mL | [7][8] |

| Obese Men with T2DM | IL-6 | Not Specified | Not Specified | -6.36 pg/mL | [7][8] |

| Obese Men with T2DM | TNF-α | Not Specified | Not Specified | -1.91 pg/mL | [7][8] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on this compound's effects. While specific parameters may vary between laboratories, these protocols outline the fundamental steps involved.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-